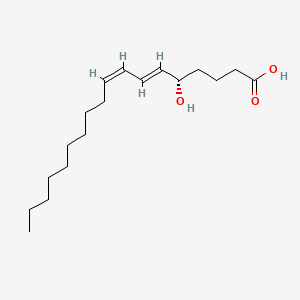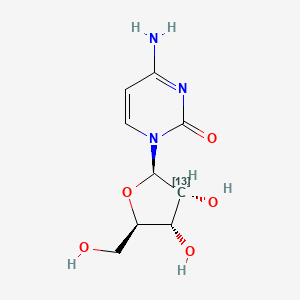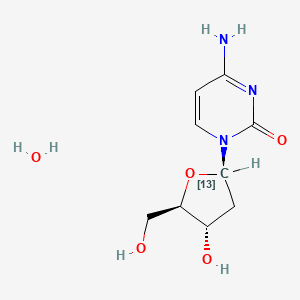![molecular formula C4H8O4 B583604 D-[4-13C]Erythrose CAS No. 83434-88-2](/img/structure/B583604.png)
D-[4-13C]Erythrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[4-13C]Erythrose is a modified form of a simple sugar called erythrose, with a carbon-13 isotope substitution at position 4 . It is a tetrose saccharide with the chemical formula C4H8O4. It has one aldehyde group, and is thus part of the aldose family .
Synthesis Analysis
This compound can be synthesized from glucose . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been investigated . The erythrose approach results in more selective labeling . Another synthesis method involves the formation of new C–C bonds when an electrostatic field is applied to glycolaldehyde aqueous solutions .Molecular Structure Analysis
The molecular structure of D-Erythrose includes a total of 15 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis
The rate data of reactions involving D-erythrose have been used for its estimation in simulated samples . The use of site-selectively 13C-enriched erythrose (1-, 2-, 3- and 4-13C) as a suitable precursor for 13C labeled aromatic side chains has been systematically investigated .Physical and Chemical Properties Analysis
D-Erythrose has a density of 1.7±0.1 g/cm3, a boiling point of 290.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Metabolism Study : D-Erythrose-4-14C has been used to study its metabolism by rat liver homogenates, revealing that it primarily transforms into D-fructose in these homogenates, indicating a transfer of a two-carbon fragment from transketolase or a transketolase-like enzyme to the free tetrose yielding D-fructose (Fluharty, Bailey, & Giudici, 1967).
Molecular Structure Analysis : High-level ab initio studies have been conducted on D-Erythrose to identify low-energy structures and predict interconversion pathways in the gas phase, providing insights into its molecular behavior and stability (Szczepaniak & Moc, 2015).
Vitamin B12 Biosynthesis : D-[1-13C]Erythrose has been utilized in experiments to understand its incorporation into the 5,6-dimethylbenzimidazole moiety of vitamin B12 in bacteria, demonstrating its role in the biosynthesis of this crucial vitamin (Munder, Vogt, Vogler, & Renz, 1992).
Cancer Research : D-Erythrose has been explored as an alternative energy source in cancer treatment. It demonstrated inhibitory effects on several tumor cell lines in vitro and inhibited tumor growth in vivo, suggesting a potential therapeutic application (Wang & Wei, 2010).
Biochemical Pathway Analysis : D-Erythrose has been studied for its effects on nitrogenase activity and nitrite uptake in whole filaments of Anabaena sp., providing insights into the biochemical pathways and processes in which it is involved (Privalle, 1984).
Protein Dynamics Studies : The use of site-selectively 13C-enriched erythrose in NMR spectroscopy for studying protein dynamics has been explored, showing potential for specific local processes analysis in proteins (Weininger, 2017).
Mechanism of Action
Target of Action
D-[4-13C]Erythrose primarily targets enzymes involved in the pentose phosphate pathway . The key targets include 2-dehydro-3-deoxyphosphooctonate aldolase from Aquifex aeolicus, glucose-6-phosphate isomerase in humans, and phospho-2-dehydro-3-deoxyheptonate aldolase from Thermotoga maritima .
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, to produce different intermediates
Biochemical Pathways
This compound is involved in the pentose phosphate pathway . It is converted to D-erythrose 4-phosphate through a series of isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH), and RpiB (D-erythrose-4-phosphate isomerase; renamed EryI) . D-erythrose-4-phosphate is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The action of this compound leads to the production of glyceraldehyde 3-phosphate and fructose 6-phosphate, key intermediates in various metabolic pathways . These compounds play crucial roles in energy production and biosynthetic processes within the cell.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-[4-13C]Erythrose interacts with several enzymes and proteins in biochemical reactions. One of the key enzymes it interacts with is erythrose reductase, which catalyzes the final step of erythritol production . The activity of erythrose reductase and its NADPH-dependency become the limiting node of erythritol production efficiency .
Cellular Effects
This compound influences cell function by impacting various cellular processes. It plays a crucial role in the synthesis of erythritol, affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of erythrose reductase, an enzyme crucial for erythritol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the engineered strain YLE-3 can produce 47.85 g/L of erythritol within 144 hours, representing a 63.90% increase compared to the original chassis strain .
Metabolic Pathways
This compound is involved in the metabolic pathway of erythritol synthesis. It interacts with erythrose reductase, an enzyme that plays a crucial role in this pathway .
Properties
IUPAC Name |
(2R)-oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-RUVKFHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C([C@@H](O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-1,3-Dioxolo[4,5]cyclopent[1,2-d]oxazole (9CI)](/img/no-structure.png)

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)







